molecular formula C11H6BrClN2S B14867819 8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine

8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B14867819
M. Wt: 313.60 g/mol
InChI Key: FIBJUBBQIYQIDS-UHFFFAOYSA-N
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Description

8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics. The presence of bromine and chlorine atoms in the molecule enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and halogenation steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without halogen substitutions.

    2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom.

    8-Bromoimidazo[1,2-a]pyridine: Lacks the chlorothiophene moiety

Uniqueness

8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activity and makes it a valuable scaffold for drug development .

Properties

Molecular Formula

C11H6BrClN2S

Molecular Weight

313.60 g/mol

IUPAC Name

8-bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H6BrClN2S/c12-7-2-1-5-15-6-8(14-11(7)15)9-3-4-10(13)16-9/h1-6H

InChI Key

FIBJUBBQIYQIDS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(S3)Cl

Origin of Product

United States

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